molecular formula C25H22N6OS2 B12011231 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 618414-65-6

2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B12011231
CAS No.: 618414-65-6
M. Wt: 486.6 g/mol
InChI Key: PFLJWPJKKMCTRX-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a pyridin-2-yl substituent at the 5-position of the 1,2,4-triazole ring and a 4-ethyl group at the 4-position. The thioether linkage (-S-) connects the triazole moiety to the acetamide scaffold, which is further substituted with a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group.

Properties

CAS No.

618414-65-6

Molecular Formula

C25H22N6OS2

Molecular Weight

486.6 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H22N6OS2/c1-3-31-23(20-6-4-5-13-26-20)29-30-25(31)33-15-22(32)27-18-10-8-17(9-11-18)24-28-19-12-7-16(2)14-21(19)34-24/h4-14H,3,15H2,1-2H3,(H,27,32)

InChI Key

PFLJWPJKKMCTRX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and benzothiazole moieties. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include ethyl iodide, pyridine, and various catalysts to facilitate the formation of the triazole and benzothiazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in the triazole ring substituents, acetamide linkage, and aryl groups. Key analogues include:

Compound Name Substituents (Triazole/Amide) Key Structural Differences Biological Activity Reference
Target Compound 4-ethyl, 5-(pyridin-2-yl), N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl] Benzothiazole at amide Not explicitly reported (inferred: potential antiproliferative/anti-inflammatory) -
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-amino, 5-(furan-2-yl), unsubstituted phenyl Furan instead of pyridine; amino group at triazole Anti-exudative activity (68% inhibition at 10 mg/kg, comparable to diclofenac)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(pyridin-3-yl), N-(4-ethylphenyl) Pyridin-3-yl and ethylphenyl Orco agonist (olfactory receptor activation in Culex quinquefasciatus)
N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-ethoxyphenyl), 5-(pyridin-3-yl), N-[4-(benzyloxy)phenyl] Ethoxyphenyl and benzyloxy groups Structural data reported; activity unspecified
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-ethyl, 5-(pyridin-3-yl), N-(4-sulfamoylphenyl) Sulfamoylphenyl group Unknown activity; sulfonamide may enhance solubility

Key Observations :

  • Pyridine Position : Pyridin-2-yl (target) vs. pyridin-3-yl (VUAA-1, ) alters electronic properties and receptor binding. Pyridin-3-yl in VUAA-1 enhances Orco agonism, while pyridin-2-yl in the target compound may favor interactions with eukaryotic targets .
  • Triazole Modifications: Amino or ethyl groups at the 4-position influence reactivity. Ethyl groups enhance steric bulk, possibly stabilizing the triazole ring conformation .
Pharmacological Activity
  • Anti-Exudative Effects : Analogues with furan-2-yl substituents (e.g., ) show 68% inhibition of exudation at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s benzothiazole group may enhance anti-inflammatory activity via thiazole-mediated COX-2 inhibition, though this requires validation .
  • Antiproliferative Activity : Hydroxyacetamide derivatives () with similar triazole-thioether linkages exhibit IC₅₀ values of 1.2–8.7 µM against cancer cell lines. The target compound’s benzothiazole moiety could synergize with triazole for DNA intercalation or kinase inhibition .
  • Orco Agonism : VUAA-1 () activates insect olfactory receptors, suggesting the target compound’s pyridin-2-yl group might confer species-specific activity if tested .
Physicochemical Properties
  • Molecular Weight : ~495 g/mol (estimated), higher than furan- or phenyl-substituted analogs due to the benzothiazole group.
  • Solubility : Benzothiazole may reduce aqueous solubility compared to sulfamoyl or hydroxyacetamide derivatives .
  • Stability : The thioether linkage is susceptible to oxidation, necessitating stability studies under physiological conditions.

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a novel triazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

This compound features a triazole ring , which has been associated with various biological activities such as antifungal, antibacterial, and anticancer properties. The presence of a sulfanyl group and an aromatic moiety enhances its interaction with biological targets. The molecular structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄S
  • Molecular Weight : 306.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Receptor Modulation : It may act as a modulator of various receptors, influencing cellular signaling pathways that regulate processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties against a range of pathogens.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of triazole derivatives similar to the target compound. For instance:

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.25 μg/mL
Candida albicans0.5 μg/mL

These findings indicate that compounds with similar structures exhibit significant antimicrobial activity, suggesting that our target compound may also possess similar properties.

Anticancer Activity

Triazole derivatives are increasingly recognized for their anticancer potential. A study assessing various triazole compounds found that some exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells:

CompoundCell Line TestedIC50 (μM)
Compound AMCF-75.0
Compound BHeLa3.0

While specific data for our target compound is lacking, the general trend suggests promising anticancer activity among structurally related compounds.

Case Studies

A recent study focused on the synthesis and evaluation of similar triazole compounds indicated their effectiveness against various biological targets:

  • Synthesis Methodology : Compounds were synthesized via S-alkylation reactions involving appropriate precursors under mild conditions.
  • Biochemical Evaluation : The synthesized compounds were screened for their ability to inhibit enzyme activity related to tumor progression.
  • Results : Several derivatives showed significant inhibition rates at micromolar concentrations, reinforcing the potential therapeutic applications of triazole-based compounds.

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